1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the indolizine family, which is characterized by a fused bicyclic structure containing nitrogen.
Preparation Methods
The synthesis of 1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diphenylpyrrole with an appropriate aldehyde, followed by oxidation to form the indolizine core. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) can be compared with other indolizine derivatives and similar heterocyclic compounds. Some similar compounds include:
1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate: Known for its use as a catalyst and ligand in organic synthesis.
Indole derivatives: These compounds have diverse biological activities and are widely studied for their therapeutic potential.
Properties
CAS No. |
86194-06-1 |
---|---|
Molecular Formula |
C60H42I3N3O3 |
Molecular Weight |
1233.7 g/mol |
IUPAC Name |
2,3-diphenylindolizin-4-ium-1-one;triiodide |
InChI |
InChI=1S/3C20H14NO.3HI/c3*22-20-17-13-7-8-14-21(17)19(16-11-5-2-6-12-16)18(20)15-9-3-1-4-10-15;;;/h3*1-14H;3*1H/q3*+1;;;/p-3 |
InChI Key |
AQFXMCSSILLBLC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4.[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.